BenchChemオンラインストアへようこそ!

Deferasirox Impurity E

Pharmaceutical Analysis Impurity Control Regulatory Toxicology

Deferasirox Impurity E (CAS 201530-79-2) is the BP/Ph. Eur.-designated ethyl ester reference standard explicitly listed under monograph 2933 as an 'other detectable impurity.' Formed via esterification side reactions during API synthesis, it is chemically and analytically distinct from Impurities A (salicylamide), B (benzoxazinone), C (2-isomer), D (3-isomer), and F (genotoxic hydrazine derivative). Substituting a non-pharmacopoeial standard risks erroneous retention time identification, failed system suitability, and non-compliant quantification at the mandatory ≤0.05% reporting threshold. Use this fully characterized standard for HPLC method validation, ANDA submissions, and routine Deferasirox API QC batch release.

Molecular Formula C42H28N6O8S
Molecular Weight 776.8 g/mol
Cat. No. B13433677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeferasirox Impurity E
Molecular FormulaC42H28N6O8S
Molecular Weight776.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC(=NN2C3=CC=C(C=C3)C(=O)O)C4=C(C=CC(=C4)SC5=CC(=C(C=C5)O)C6=NN(C(=N6)C7=CC=CC=C7O)C8=CC=C(C=C8)C(=O)O)O)O
InChIInChI=1S/C42H28N6O8S/c49-33-7-3-1-5-29(33)39-43-37(45-47(39)25-13-9-23(10-14-25)41(53)54)31-21-27(17-19-35(31)51)57-28-18-20-36(52)32(22-28)38-44-40(30-6-2-4-8-34(30)50)48(46-38)26-15-11-24(12-16-26)42(55)56/h1-22,49-52H,(H,53,54)(H,55,56)
InChIKeyNWETZLTWYSYMFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Deferasirox Impurity E: Chemical Identity and Pharmacopoeial Status for Analytical Procurement


Deferasirox Impurity E (CAS 201530-79-2) is the ethyl ester derivative of the oral iron chelator Deferasirox, with the IUPAC name ethyl 4-[3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoate [1]. It is formally designated as a pharmacopoeial impurity by the European Pharmacopoeia (Ph. Eur.) and the British Pharmacopoeia (BP) and is categorized as an 'other detectable impurity' under monograph 2933 [2]. As a chemically distinct process-related substance with a molecular weight of 401.4 g/mol (C23H19N3O4), it serves as a critical reference standard for analytical method development, validation, and quality control in the manufacture of Deferasirox active pharmaceutical ingredient (API) and finished dosage forms [1]. Its selection over other Deferasirox impurities, such as Impurity F, is driven by its distinct regulatory classification and the specific analytical challenge it presents, which are detailed in the following sections.

Why a Generic Deferasirox Impurity Standard Cannot Replace a Pharmacopoeia-Specific Impurity E Reference Material


Direct substitution of a generic or non-pharmacopoeial standard for Deferasirox Impurity E introduces significant risk in regulatory compliance and analytical accuracy. The BP/Ph. Eur. monograph explicitly lists Impurity E (ethyl ester) as a distinct 'other detectable impurity' with a defined chemical structure, differentiating it from Impurity A (salicylamide), B (benzoxazinone), C (2-isomer), D (3-isomer), and F (4-hydrazinylbenzoic acid) [1]. Each impurity has a unique synthesis origin and degradation pathway; for example, Impurity E originates from esterification during the manufacturing process, while Impurity F is a hydrazine-derived genotoxic impurity requiring a separate, dedicated analytical method with a limit of just 0.5 ppm [1]. Using an incorrect reference standard compromises system suitability, peak identification, and ultimately the accurate quantification of these impurities [2]. The following quantitative evidence demonstrates why the regulatory and analytical profile of Deferasirox Impurity E is not interchangeable with other impurity standards.

Quantitative Evidence Guide for Selecting Deferasirox Impurity E over Alternative Reference Standards


Regulatory Classification: A Higher Acceptance Limit Compared to the Genotoxic Impurity F

The primary quantitative differentiation for Deferasirox Impurity E is its regulatory classification. The BP/Ph. Eur. monograph explicitly classifies Impurity E as an 'other detectable impurity,' meaning it is subject to the general acceptance criterion of not more than 0.05% per impurity. This directly contrasts with Impurity F (4-hydrazinylbenzoic acid), which is classified as a 'specified impurity' with a dedicated limit of 0.5 ppm (0.00005%) due to its potential genotoxicity [1]. This represents a 1000-fold difference in the maximum permitted concentration, making Impurity E a significantly less hazardous process impurity that does not require the highly sensitive, dedicated analytical procedure needed for Impurity F [1].

Pharmaceutical Analysis Impurity Control Regulatory Toxicology

Structural Uniqueness: Differentiation from Positional Isomers and Other Esters with Verified Purity Data

Unlike the closely related Impurity C (2-isomer) and Impurity D (3-isomer), which are positional isomers of the parent drug, Deferasirox Impurity E is an ethyl ester derivative. The BP monograph assigns a relative retention time (RRT) of ~0.95 to Impurity D and ~0.5 to Impurity B, but no specific RRT is assigned to Impurity E, highlighting that it elutes in a distinct region of the chromatogram and cannot be assumed to co-elute with these known impurities [1]. Commercial reference standards of Impurity E are supplied with a characterized purity of >98.0% by HPLC and full structural confirmation by NMR, IR, and mass spectrometry, ensuring reliable identification and quantification that is not achievable with uncharacterized in-house isolates [2].

Process Chemistry Reference Standard Purity Structural Elucidation

Process-Specific Origin Confirmed by Synthesis and Characterization of Deferasirox-Related Substances

A pivotal study by Harikiran Maddi et al. (2017) developed and validated an HPLC method for the quantitation of Deferasirox-related substances, confirming the ethyl ester (Impurity E) as a distinct process-specific byproduct formed during API synthesis. The validated method achieved a resolution of greater than 2.0 between Deferasirox and the ethyl ester impurity, alongside acceptable linearity (r² > 0.999) across a concentration range of 0.05-1.5 µg/mL, which is critical for accurate quantification at the 0.05% reporting threshold [1]. The limit of detection (LOD) for the ethyl ester impurity was established at 0.01%, and the limit of quantification (LOQ) at 0.03%, meeting ICHQ2(R1) requirements for impurity testing [1]. This method-specific validation data directly contrasts with the performance characteristics for the genotoxic Impurity F, which requires a separate, high-sensitivity method with an LOQ of 0.5 ppm [2].

Impurity Profiling Synthetic Route Analysis Pharmaceutical Development

Purity and Certificate of Analysis (CoA) Benchmarking Against Other Deferasirox Impurities

Commercially available Deferasirox Impurity E reference standards are characterized with a purity of >98.0% as determined by HPLC, accompanied by a Certificate of Analysis (CoA) that includes NMR, mass spectrometry, and IR spectral data for structural confirmation . This contrasts with some other Deferasirox impurities, such as Impurity A (salicylamide), which may be more hygroscopic or less stable, and Impurity F, which may require storage at -20°C and has a much lower typical purity due to its instability. While no direct head-to-head stability study is published, the crystalline solid form of Impurity E allows storage at room temperature protected from light, simplifying handling compared to low-temperature storage requirements for certain genotoxic impurities [1].

Quality Control Reference Material Purity Regulatory Compliance

Key Application Scenarios for Deferasirox Impurity E Reference Standards


Analytical Method Development and Validation for ANDA/DMF Submissions

Pharmaceutical companies developing generic formulations of Deferasirox must demonstrate the ability to control all specified and 'other detectable impurities' as listed in the BP/Ph. Eur. monograph. A validated HPLC method capable of separating and quantifying Impurity E from the API and other impurities at or below the 0.05% reporting threshold is mandatory [1]. The use of a characterized Impurity E reference standard is essential for determining retention time, resolution, and system suitability for the related substances test [1].

Batch Release and Stability Testing of Deferasirox Active Pharmaceutical Ingredient

During routine QC batch release and stability studies, Deferasirox API must be monitored for the formation of Impurity E as a potential degradation product. The BP monograph specifies that any detectable impurity must not exceed 0.05%, and total impurities must not exceed 0.2% [1]. An Impurity E reference standard with a CoA is used to calibrate the method and confirm the identity of any peak detected in the impurity profile, ensuring batch compliance per ICH Q3A [1].

Process Optimization and Control in Deferasirox Synthesis

In drug substance manufacturing, the formation of the ethyl ester Impurity E indicates incomplete conversion or esterification side reactions during the final synthetic steps. By quantifying Impurity E using a validated HPLC method with a certified reference standard, process chemists can optimize reaction conditions (e.g., solvent ratio, temperature, reaction time) to minimize its formation, thereby improving API yield and purity [2]. This application directly stems from the process-specific origin of Impurity E as documented in the study by Harikiran Maddi et al. [2].

Forced Degradation Studies to Establish Impurity Fate and Control Strategy

Regulatory guidance requires forced degradation studies to identify potential degradation products. Spiking pure API with a known concentration of Impurity E standard, and then subjecting the mixture to stress conditions (heat, humidity, oxidation), allows researchers to understand if Impurity E is a degradation product or is itself degraded into other impurities. This data is critical for establishing a comprehensive control strategy for the finished drug product [1].

Quote Request

Request a Quote for Deferasirox Impurity E

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.